molecular formula C31H27N3O2 B302556 N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No. B302556
M. Wt: 473.6 g/mol
InChI Key: VRPNZYLUWYBKFP-QXPFVDMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide, commonly known as ENB-0040, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

ENB-0040 is a small molecule inhibitor of the enzyme tissue-nonspecific alkaline phosphatase (TNAP), which plays a key role in bone mineralization. TNAP is responsible for the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), which promotes mineralization. By inhibiting TNAP, ENB-0040 increases the levels of PPi, which in turn inhibits mineralization and promotes bone strength.
Biochemical and Physiological Effects
ENB-0040 has been shown to increase bone strength and reduce the incidence of fractures in preclinical models of OI. In addition, ENB-0040 has been shown to improve bone mineralization and bone density in animal models of osteoporosis and hypophosphatasia, another genetic disorder characterized by low levels of TNAP activity. ENB-0040 has also been shown to improve muscle function and reduce inflammation in preclinical models of Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle weakness.

Advantages and Limitations for Lab Experiments

ENB-0040 has several advantages for lab experiments, including its high potency and selectivity for TNAP, its ability to penetrate cell membranes and reach intracellular TNAP, and its favorable pharmacokinetic properties. However, ENB-0040 has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

ENB-0040 has several potential future directions for research and development, including:
1. Evaluation of its safety and efficacy in human clinical trials for the treatment of OI and other bone disorders.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce its cost.
3. Investigation of its potential therapeutic applications in other diseases, such as osteoarthritis, cardiovascular disease, and cancer.
4. Exploration of its mechanism of action and identification of new targets for drug development.
5. Optimization of its synthesis method and scale-up for commercial production.
Conclusion
ENB-0040 is a promising chemical compound with potential therapeutic applications in the treatment of bone disorders and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ENB-0040 as a therapeutic agent.

Synthesis Methods

ENB-0040 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-1-naphthaldehyde and 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ENB-0040. The synthesis method has been optimized to achieve high yields of ENB-0040 with good purity.

Scientific Research Applications

ENB-0040 has been extensively studied for its potential therapeutic applications, particularly in the treatment of osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones and increased susceptibility to fractures. ENB-0040 has been shown to improve bone strength and reduce the incidence of fractures in preclinical models of OI. Clinical trials are currently underway to evaluate the safety and efficacy of ENB-0040 in humans with OI.

properties

Product Name

N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

Molecular Formula

C31H27N3O2

Molecular Weight

473.6 g/mol

IUPAC Name

N-[(Z)-(4-ethoxynaphthalen-1-yl)methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide

InChI

InChI=1S/C31H27N3O2/c1-3-36-30-20-16-25(27-11-7-8-12-28(27)30)21-32-33-31(35)24-14-17-26(18-15-24)34-22(2)13-19-29(34)23-9-5-4-6-10-23/h4-21H,3H2,1-2H3,(H,33,35)/b32-21-

InChI Key

VRPNZYLUWYBKFP-QXPFVDMISA-N

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.